Leucinostatin H is a member of the leucinostatin family, which consists of bioactive nonribosomal peptides known for their antibiotic properties. These compounds are primarily produced by certain fungi, particularly species of Paecilomyces and Purpureocillium. Leucinostatins exhibit significant biological activities, including antiprotozoal and antibacterial effects, making them valuable in pharmaceutical research and development. The compound's structure contributes to its functional properties, and ongoing studies aim to elucidate its biosynthesis and mechanisms of action.
Leucinostatin H is derived from the fungal species Paecilomyces lilacinus, which is known for its ability to produce various secondary metabolites, including leucinostatins. The biosynthetic pathway of leucinostatins involves a complex interplay of enzymes, including non-ribosomal peptide synthetases and methyltransferases, which facilitate the synthesis and modification of these compounds. Research has identified key genes responsible for the production of leucinostatin H, highlighting its potential agricultural applications as a biocontrol agent against plant pathogens.
Leucinostatin H is classified as a nonribosomal peptide antibiotic. Nonribosomal peptides are synthesized by nonribosomal peptide synthetases through a modular assembly line mechanism that allows for diverse structural variations. Leucinostatin H belongs to a broader category of lipopeptides, characterized by their lipid moiety, which enhances their bioactivity.
The synthesis of leucinostatin H can be approached through both natural extraction from fungal sources and synthetic methodologies.
Natural Extraction:
Synthetic Methods:
Leucinostatin H possesses a complex molecular structure characterized by an α-helical conformation that is crucial for its biological activity. The detailed structural features include:
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) have been employed to elucidate the structure of leucinostatin H, confirming its unique configuration compared to other members of the leucinostatin family.
Leucinostatin H undergoes various chemical reactions that contribute to its biological activity. Key reactions include:
The mechanism of action of leucinostatin H primarily involves disrupting cellular processes in target organisms:
Research indicates that the structural integrity and specific modifications of leucinostatin H are critical for its interaction with biological targets, influencing its potency and spectrum of activity.
Leucinostatin H exhibits several notable physical and chemical properties:
Leucinostatin H has several scientific applications:
Leucinostatin H was first isolated in 1987 from the filamentous fungus Paecilomyces marquandii (later reclassified as Purpureocillium spp.) during targeted screening for antimicrobial metabolites [1] [5]. Initial chemical characterization identified it as a non-ribosomal peptide antibiotic featuring a distinctive tertiary amine-oxide terminal group, distinguishing it from earlier leucinostatin variants (A-D). Its molecular formula was established as C₅₇H₁₀₃N₁₁O₁₂ with a molecular weight of 1,134.49 g/mol [1] [6]. Structurally, it contains nine amino acid residues, including unconventional components like 4-methyl-L-proline (MePro), 2-amino-6-hydroxy-4-methyl-8-oxodecanoic acid (AHyMeOA), hydroxyleucine (HyLeu), and α-aminoisobutyric acid (AIB) [6].
Ecologically, P. marquandii was isolated from soil environments, particularly those associated with nematode-infested habitats. This ecological niche suggested a potential role in microbial antagonism [4] [7]. Bioactivity screening revealed Leucinostatin H exhibits potent inhibitory effects against Gram-positive bacteria, including Bacillus subtilis, B. cereus, and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 10–100 μg/mL [1] [4]. Notably, its nematicidal activity against Caenorhabditis elegans and egg-parasitic activity against Meloidogyne javanica implicated it as a key mediator in the fungus's biological control capabilities [4]. This bioactivity profile positioned Leucinostatin H as a candidate for anti-infective research and plant disease management applications [1].
Property | Value/Description | Reference |
---|---|---|
Source Organism | Paecilomyces marquandii (now Purpureocillium) | [1] [5] |
Discovery Year | 1987 | [5] |
Molecular Formula | C₅₇H₁₀₃N₁₁O₁₂ | [1] [6] |
Molecular Weight | 1134.49 g/mol | [1] |
Key Structural Features | Tertiary amine-oxide terminus; Unusual amino acids (AHyMeOA, HyLeu, AIB) | [6] |
Antimicrobial Activity | MIC 10–100 μg/mL (Gram-positive bacteria) | [1] |
Nematicidal Activity | Mortality/reproduction inhibition in C. elegans | [4] |
Taxonomic reclassification reshaped the phylogenetic context of Leucinostatin H-producing fungi. Molecular phylogenetic analyses based on internal transcribed spacer (ITS) regions and translation elongation factor 1-α (TEF) sequences led to the transfer of Paecilomyces lilacinus and related species to the genus Purpureocillium within the family Ophiocordycipitaceae [7] [8]. Consequently, P. marquandii (the source of Leucinostatin H) was recognized as phylogenetically aligned with Purpureocillium lilacinum [3] [8].
Genomic studies confirmed the conservation of the leucinostatin biosynthetic gene cluster (lcs cluster) across geographically diverse strains of P. lilacinum (e.g., isolates PLBJ-1 from Beijing and PLFJ-1 from Fujian). Whole-genome comparisons revealed 83.56% synteny between these strains, with both harboring the core non-ribosomal peptide synthetase (NRPS) gene lcsA [2] [8]. This gene encodes a large, multi-modular enzyme (10 C-A-PCP modules) responsible for assembling the leucinostatin peptide backbone [2]. The lcs cluster also includes polyketide synthases (lcsB, lcsC) and a pathway-specific transcription regulator (lcsF). Overexpression of lcsF increased Leucinostatin production by 1.5-fold, confirming its regulatory role [2] [10].
Beyond Purpureocillium, functional homologs of the lcs cluster occur in Ophiocordyceps spp. and Tolypocladium ophioglossoides [2] [3]. Comparative genomics indicates horizontal gene transfer or shared ancestry within Ophiocordycipitaceae, explaining Leucinostatin production in these genera [2] [8]. Metabolite profiling confirms Leucinostatins H, A, B, D, and Y in Ophiocordyceps and Purpureocillium cultures, though with structural variations influencing bioactivity [3] [9] [10].
Genus | Species/Strain | Leucinostatin Variants Detected | Genetic Basis | Bioactivity Context |
---|---|---|---|---|
Purpureocillium | P. lilacinum (PLBJ-1) | A, B, D, H, Y | Conserved lcs cluster (NRPS lcsA) | Nematicidal, Anticancer, Antimicrobial |
Purpureocillium | P. lilacinum (PLFJ-1) | A, B | High synteny (83.56%) with PLBJ-1 lcs cluster | Phytopathogen inhibition |
Ophiocordyceps | Ophiocordyceps spp. | A, B, H, D | Functional lcs homologs | Antiproliferative (TNBC cells) |
Tolypocladium | T. ophioglossoides | A, B | Putative lcs-like cluster | Underexplored |
The ecological function of Leucinostatin H correlates with its phylogenetic distribution. In Purpureocillium, it contributes to nematode egg predation by disrupting mitochondrial ATP synthesis in parasites [4] [10]. In Ophiocordyceps (often insect-pathogenic), it may facilitate host invasion or defense against competitors [3] [9]. This distribution underscores leucinostatins as evolutionarily conserved virulence factors in Ophiocordycipitaceae.
Compounds Mentioned
Leucinostatin H, Leucinostatin A, Leucinostatin B, Leucinostatin D, Leucinostatin K, Leucinostatin Y.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7